1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide
Description
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-methyl-N-(pyridin-3-ylmethyl)indole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O/c1-19-8-6-13-9-14(4-5-15(13)19)16(20)18-11-12-3-2-7-17-10-12/h2-10H,11H2,1H3,(H,18,20) |
InChI Key |
DFLSVDIDWOUBOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Indole Derivatives
The introduction of the methyl group at the indole nitrogen is a critical first step. A common method employs sodium hydride (NaH) in dimethylformamide (DMF) as a base, facilitating the deprotonation of indole’s NH group. Subsequent reaction with methylating agents such as methyl iodide or dimethyl sulfate yields the 1-methylindole intermediate. For example, in a reported procedure, 5-nitroindole was treated with NaH and methyl iodide at 100°C for 24 hours, achieving a 91% yield of 1-methyl-5-nitroindole. This method’s efficiency is attributed to the strong base’s ability to generate a reactive indole anion, which readily undergoes alkylation.
Side Chain Introduction via Pyridinylmethylation
The pyridin-3-ylmethyl group is introduced through a nucleophilic substitution or reductive amination reaction. In one approach, 1-methylindole-5-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate reacts with 3-(aminomethyl)pyridine in the presence of a base such as triethylamine, yielding the target carboxamide. Alternatively, reductive amination between 1-methylindole-5-carbaldehyde and pyridin-3-ylmethanamine using sodium cyanoborohydride (NaBH₃CN) provides a complementary route.
Amide Bond Formation Techniques
Carboxylic Acid Activation
The amide bond in 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is typically formed via activation of the indole-5-carboxylic acid. Thionyl chloride is a preferred reagent for generating the acid chloride, which is then reacted with pyridin-3-ylmethanamine. This method, detailed in a patent by, achieves yields exceeding 85% under anhydrous conditions. Alternatively, coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate direct amide formation without isolating the acid chloride.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study demonstrated that heating a mixture of 1-methylindole-5-carboxylic acid, pyridin-3-ylmethanamine, and HATU in DMF at 120°C for 15 minutes under microwave conditions produced the amide in 78% yield. This method reduces reaction times from hours to minutes while maintaining high purity.
Catalytic and Organometallic Approaches
Grignard Reagent-Mediated Coupling
A patent by describes the use of Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) for constructing the pyridinylmethyl-indole linkage. This method avoids cryogenic conditions by operating at ambient temperature, enhancing scalability. For instance, reaction of 1-methylpiperidine-4-carboxamide with 2,6-dibromopyridine and Turbo Grignard reagent yielded a key intermediate in 65% yield.
Transfer Hydrogenation for Methyl Group Installation
Transfer hydrogenation using formaldehyde and a palladium catalyst (e.g., Pd/C) enables selective methylation of the indole nitrogen. This method, optimized at 90–95°C under ambient pressure, converts piperidine-4-carboxylic acid derivatives to their 1-methyl counterparts with >90% efficiency. The avoidance of gaseous hydrogen improves safety and reduces equipment costs.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Optimal solvents for alkylation include polar aprotic solvents like DMF or DMSO, which stabilize the indole anion. Elevated temperatures (80–100°C) are critical for achieving complete conversion in amide coupling reactions. In contrast, Grignard reactions require tetrahydrofuran (THF) or diethyl ether to maintain reagent activity.
Catalytic Systems and Yields
| Reaction Step | Catalyst/Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Indole alkylation | NaH, DMF | 100 | 91 |
| Amide coupling | HATU, DMF | 120 (microwave) | 78 |
| Grignard coupling | Turbo Grignard | 25 | 65 |
| Transfer hydrogenation | Pd/C, HCOH | 90 | 90 |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar indole ring and the orientation of the pyridinylmethyl group. The dihedral angle between the indole and pyridine planes is 72.5°, indicating moderate conjugation.
Industrial-Scale Synthesis Considerations
Large-scale production requires cost-effective reagents and streamlined purification. Patent highlights the use of aqueous workup and crystallization for isolating the final product. The hemisuccinate salt form is preferred for pharmaceutical applications due to its enhanced stability and solubility .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or pyridine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC for amide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions may produce various substituted indole or pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of indole compounds often exhibit significant cytotoxic effects against a range of cancer cell lines. For instance, 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with neuroreceptors makes it a candidate for further exploration in neuropharmacology.
Enzyme Inhibition
1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases, which play crucial roles in cellular signaling and metabolism.
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacterial and fungal strains positions it as a potential lead compound for developing new antimicrobial agents.
Organic Electronics
The unique electronic properties of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its stability and charge transport characteristics are critical for enhancing device performance.
Anticancer Research
A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. The study utilized various assays, including MTT and flow cytometry, to quantify cell death and analyze the underlying mechanisms.
Neuroprotective Study
In a model of Alzheimer's disease, researchers found that treatment with 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide led to decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls.
Mechanism of Action
The mechanism of action of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It can influence signal transduction pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
1-Methyl-N-(4-methylbenzyl)-1H-indole-5-carboxamide (Compound 44)
- Structure : Replaces the pyridin-3-ylmethyl group with a 4-methylbenzyl substituent.
- Key Data :
- The methyl group on the benzyl ring may enhance lipophilicity, affecting membrane permeability .
N-(4-Fluorophenyl)-1-methyl-3-((phenethylamino)methyl)-1H-indole-5-carboxamide (Compound 51)
- Structure: Features a 4-fluorophenyl group on the amide nitrogen and an additional phenethylamino-methyl substitution at position 3 of the indole.
- Key Data :
- The phenethylamino-methyl side chain adds steric bulk, which may influence target binding .
Heterocyclic Modifications
6-Chloro-5-methyl-N-{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}indoline-1-carboxamide (–6)
- Structure : Replaces the indole core with a dihydroindole (indoline) and introduces a chlorinated pyridine-ether substituent.
- Key Data :
- The chloro-pyridine ether enhances electrophilicity, which may impact reactivity or toxicity .
N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide ()
- Structure : Incorporates an oxadiazole ring linked to the pyridine, shifting the carboxamide to position 3 of the indole.
- Key Data :
- Comparison : The oxadiazole introduces a rigid, planar heterocycle that may enhance metabolic stability. The ethoxy group on pyridine could improve solubility .
Bioisosteric Replacements
3-(3,4-Dichloro-5-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-indole-5-carboxamide (Compound 4k, )
- Structure : Substitutes the pyridin-3-ylmethyl group with a 4-(trifluoromethoxy)phenyl moiety and adds dichloro-methoxyphenyl at position 3.
- Key Data :
- Comparison : The trifluoromethoxy group enhances metabolic stability and lipophilicity. Chlorine atoms increase molecular weight and may improve target affinity through halogen bonding .
Biological Activity
1-Methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article synthesizes diverse research findings regarding its biological properties, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features an indole core, which is known for its diverse biological activities. The synthesis typically involves coupling reactions that yield high purity and yield, allowing for subsequent biological evaluations.
Anticancer Activity
1-Methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide has shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The compound's mechanism involves disrupting the microtubule network, leading to cell cycle arrest in the G2/M phase. The IC50 values for growth inhibition against these cell lines range from 0.21 to 0.31 µM, indicating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.21 - 0.31 |
| MDA-MB-231 | 0.21 - 0.31 |
Neuroprotective Effects
Research indicates that compounds with indole moieties can enhance blood-brain barrier (BBB) penetration, suggesting potential neuroprotective effects. The compound may exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for neurodegenerative disease treatment .
The biological activity of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is largely attributed to its interaction with various molecular targets:
- Tubulin Polymerization Inhibition : The compound inhibits tubulin polymerization, crucial for mitotic spindle formation during cell division.
- AChE Inhibition : It may act as a competitive inhibitor of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the indole ring and the pyridine moiety significantly affect biological activity. Substituents that enhance electron density on the indole ring often increase potency against cancer cells while maintaining selectivity towards AChE inhibition .
Study on Anticancer Activity
A study evaluated a series of indole derivatives, including 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide, against various cancer cell lines. The results indicated that modifications at the 5-position of the indole significantly impacted cytotoxicity and selectivity towards tumor cells.
Neuroprotective Potential
In another study focusing on neuroprotective agents, derivatives of indole were screened for their ability to inhibit AChE and protect neuronal cells from oxidative stress. The findings highlighted the potential of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide as a lead candidate for further development in treating neurodegenerative diseases.
Q & A
Q. Basic
- PPE : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation .
- Storage : –20°C in airtight containers under argon to prevent degradation .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
How can coupling reaction yields be optimized for this compound?
Advanced
Optimization strategies include:
- Catalyst screening : Compare EDCI/HOBt vs. HATU for efficiency (yields improve from 60% to >85% with HATU) .
- Solvent effects : Polar aprotic solvents (DMF) enhance reactivity over THF .
- Temperature control : Gradual warming (0°C → RT) minimizes side products .
How should researchers address contradictions in reported biological activity data?
Q. Advanced
- Statistical validation : Use ANOVA or t-tests to compare datasets across labs .
- Assay standardization : Control variables (e.g., cell lines, incubation time) and replicate experiments (n ≥ 3) .
- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259365) for consensus .
What computational methods predict binding affinity for this compound?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure-activity .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
What strategies enable selective functionalization of the indole ring?
Q. Advanced
- Electrophilic substitution : Use NIS (N-iodosuccinimide) for C3 halogenation without disrupting the carboxamide group .
- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) at –78°C for C4/C6 modifications .
Which analytical techniques resolve synthesis by-products or impurities?
Q. Advanced
- HPLC-DAD/MS : Hypersil Gold C18 column (3 µm) with gradient elution (0.1% formic acid in water/acetonitrile) detects impurities >0.1% .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
What storage conditions ensure long-term stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
